molecular formula C17H21N3O2 B7051604 3,5-dimethyl-N-[(1-phenylimidazol-2-yl)methyl]oxolane-2-carboxamide

3,5-dimethyl-N-[(1-phenylimidazol-2-yl)methyl]oxolane-2-carboxamide

Cat. No.: B7051604
M. Wt: 299.37 g/mol
InChI Key: UXWIXDDSDQMPCK-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-[(1-phenylimidazol-2-yl)methyl]oxolane-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an oxolane ring, a carboxamide group, and a phenylimidazole moiety

Properties

IUPAC Name

3,5-dimethyl-N-[(1-phenylimidazol-2-yl)methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12-10-13(2)22-16(12)17(21)19-11-15-18-8-9-20(15)14-6-4-3-5-7-14/h3-9,12-13,16H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWIXDDSDQMPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC1C(=O)NCC2=NC=CN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[(1-phenylimidazol-2-yl)methyl]oxolane-2-carboxamide typically involves multiple steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the oxolane derivative with an appropriate amine, such as 1-phenylimidazole, in the presence of coupling agents like carbodiimides.

    Methylation: The methyl groups at positions 3 and 5 of the oxolane ring are introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The phenylimidazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted phenylimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3,5-dimethyl-N-[(1-phenylimidazol-2-yl)methyl]oxolane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of therapeutic agents, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[(1-phenylimidazol-2-yl)methyl]oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylimidazole moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-N-[(1-methylimidazol-2-yl)methyl]oxolane-2-carboxamide: Similar structure but with a methyl group instead of a phenyl group on the imidazole ring.

    3,5-Dimethyl-N-[(1-phenylimidazol-2-yl)methyl]pyrrolidine-2-carboxamide: Similar structure but with a pyrrolidine ring instead of an oxolane ring.

Uniqueness

The uniqueness of 3,5-dimethyl-N-[(1-phenylimidazol-2-yl)methyl]oxolane-2-carboxamide lies in its combination of the oxolane ring and the phenylimidazole moiety. This structural arrangement provides distinct chemical and biological properties, making it a versatile compound for various applications.

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